(2Z)-2-benzylidene-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-2-benzylidene-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one is a complex organic compound that belongs to the benzofuran family This compound is characterized by its unique structure, which includes a benzylidene group, a hydroxy group, and a piperidinylmethyl group attached to a benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-benzylidene-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde with a suitable benzofuran derivative under basic conditions to form the benzylidene moiety. The introduction of the piperidinylmethyl group can be achieved through nucleophilic substitution reactions using piperidine and an appropriate leaving group on the benzofuran ring. The hydroxy group is often introduced via selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-benzylidene-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzylidene group can be reduced to a benzyl group.
Substitution: The piperidinylmethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of benzofuran-3-one derivatives.
Reduction: Formation of benzyl-substituted benzofuran derivatives.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-benzylidene-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of (2Z)-2-benzylidene-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The benzylidene group may facilitate binding to hydrophobic pockets, while the hydroxy group can form hydrogen bonds with active site residues. The piperidinylmethyl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-benzylidene-1-benzofuran-3(2H)-one: Lacks the hydroxy and piperidinylmethyl groups, resulting in different chemical properties and biological activities.
6-hydroxy-1-benzofuran-3(2H)-one:
7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one: Lacks the benzylidene and hydroxy groups, leading to different interaction profiles with biological targets.
Uniqueness
The unique combination of functional groups in (2Z)-2-benzylidene-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one provides it with distinct chemical reactivity and potential for diverse applications. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
(2Z)-2-benzylidene-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c23-18-10-9-16-20(24)19(13-15-7-3-1-4-8-15)25-21(16)17(18)14-22-11-5-2-6-12-22/h1,3-4,7-10,13,23H,2,5-6,11-12,14H2/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKUOWSOZHXCPL-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4)C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4)/C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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